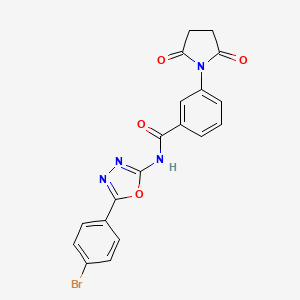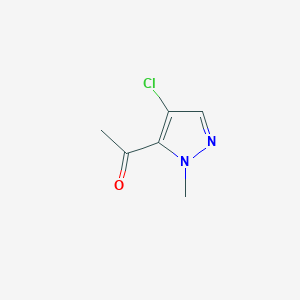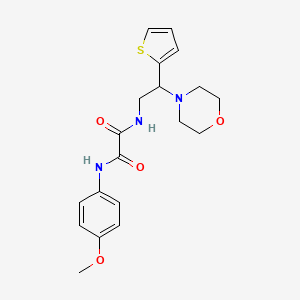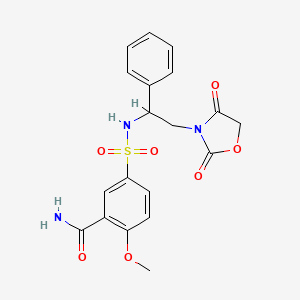
1,4-Diazepan-6-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazepan-6-ol dihydrochloride, abbreviated as 1,4-DZDHC, is a synthetic compound derived from benzodiazepines. It is a derivative of the 1,4-diazepane ring system and is composed of two hydrogens and two chlorine atoms. This compound is used in a variety of scientific research applications, such as drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,4-Diazepan-6-ol dihydrochloride and its derivatives exhibit a range of chemical behaviors and properties, which have been studied for various scientific applications. For instance, [1,4]-Diazepan-6-ols can be oxidized to ketones using specific oxidation conditions, and the fluorination of these diazepanones affords gem-difluorohomopiperazines. This process involves detosylation under microwave conditions, representing a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).
Crystal Structures and Docking Studies
This compound derivatives have also been the subject of structural studies and docking analysis, highlighting their potential in the field of drug design and development. The crystal structures and conformational studies of certain 1,4-diazepines reveal that these compounds adopt specific conformations, and analysis indicates that they may inhibit at the active site of target proteins, potentially serving as drug molecules. This is supported by the formation of dimers through N-H…O hydrogen bonds in the compounds (Velusamy et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1,4-Diazepan-6-ol dihydrochloride is the benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system . These receptors are found in various regions, including the limbic system and the reticular formation .
Mode of Action
This compound binds to these stereospecific benzodiazepine receptors, enhancing the inhibitory effect of GABA on neuronal excitability . This enhancement is achieved by increasing neuronal membrane permeability to chloride ions . The shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving GABA, a major inhibitory neurotransmitter in the mammalian central nervous system . By enhancing GABA activity, this compound increases inhibition in the nervous system, reducing neuronal excitability .
Pharmacokinetics
Similar compounds are known to be well absorbed and have a high volume of distribution
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability . This results in various physiological effects, such as sedation, muscle relaxation, and reduction of anxiety .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-Diazepan-6-ol dihydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Aminoethanol", "1,4-Dichlorobutane", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-Aminoethanol is reacted with 1,4-Dichlorobutane in the presence of Sodium hydroxide to form 1,4-Diazepane.", "Step 2: 1,4-Diazepane is then treated with Hydrochloric acid to form 1,4-Diazepan-6-ol.", "Step 3: Finally, 1,4-Diazepan-6-ol is reacted with Hydrochloric acid to form 1,4-Diazepan-6-ol dihydrochloride." ] } | |
CAS-Nummer |
1951445-01-4 |
Molekularformel |
C5H13ClN2O |
Molekulargewicht |
152.62 g/mol |
IUPAC-Name |
1,4-diazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c8-5-3-6-1-2-7-4-5;/h5-8H,1-4H2;1H |
InChI-Schlüssel |
YJTHGZMOHQZWHG-UHFFFAOYSA-N |
SMILES |
C1CNCC(CN1)O.Cl.Cl |
Kanonische SMILES |
C1CNCC(CN1)O.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)



![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)


![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)
![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)




![1-(2-hydroxyethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2495916.png)